molecular formula C16H22ClNO2 B6106031 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride

1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride

Cat. No.: B6106031
M. Wt: 295.80 g/mol
InChI Key: LKNAZMPPGYUZSR-UHFFFAOYSA-N
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Description

1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a but-2-ynyl chain, further connected to an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride typically involves the following steps:

    Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from simple alkynes. The process may involve halogenation, followed by coupling reactions to introduce the desired functional groups.

    Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through etherification reactions, where an ethoxy group is attached to a phenol derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and suitable carbonyl compounds.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the but-2-ynyl chain with the pyrrolidine ring, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the but-2-ynyl chain, converting it into a saturated butyl chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the ethoxyphenoxy group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.

Major Products:

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Saturated butyl derivatives.

    Substitution Products: Various substituted pyrrolidine and phenoxy derivatives.

Scientific Research Applications

1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes, thereby affecting cellular functions.

Comparison with Similar Compounds

1-[4-(3-Ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane: Similar structure but with a methoxy group instead of an ethoxy group and an azepane ring instead of a pyrrolidine ring.

    1-[4-(3-Hydroxyphenoxy)but-2-ynyl]pyrrolidine: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness: The unique combination of the ethoxyphenoxy group, but-2-ynyl chain, and pyrrolidine ring in this compound provides distinct chemical properties and biological activities, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-ethoxyphenoxy)but-2-ynyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-2-18-15-8-7-9-16(14-15)19-13-6-5-12-17-10-3-4-11-17;/h7-9,14H,2-4,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNAZMPPGYUZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC#CCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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